



Application Notes and Protocols for Boc-NH-PEG1-CH2CH2COOH Reactions

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Compound of Interest		
Compound Name:	Boc-NH-PEG1-CH2CH2COOH	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of **Boc-NH-PEG1-CH2CH2COOH**, a heterobifunctional linker commonly employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Introduction

Boc-NH-PEG1-CH2CH2COOH is a versatile chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This structure allows for a two-stage conjugation strategy. First, the carboxylic acid can be activated to react with primary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for further conjugation. The short PEG spacer can enhance the solubility and flexibility of the resulting conjugate.

Key Applications

- PROTAC Synthesis: Serves as a linker to connect a target protein ligand and an E3 ligase ligand.[1][2][3][4]
- ADC Development: Used to conjugate a cytotoxic payload to a monoclonal antibody.[1][3][5]
 [6]



 Bioconjugation: Enables the covalent attachment of molecules to surfaces or other biomolecules.

Experimental Protocols

The following protocols outline the two primary reaction steps involving **Boc-NH-PEG1-CH2COOH**: 1) activation of the carboxylic acid and coupling to an amine-containing molecule, and 2) deprotection of the Boc group to expose the terminal amine.

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid of **Boc-NH-PEG1-CH2CH2COOH** using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing molecule.

Materials:

- Boc-NH-PEG1-CH2CH2COOH
- · Amine-containing target molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0 (must be amine-free)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification system (e.g., size-exclusion chromatography, dialysis, or reverse-phase HPLC)

Procedure:

Preparation of Activated Linker:



- Dissolve Boc-NH-PEG1-CH2CH2COOH in anhydrous DMF or DMSO to a concentration of approximately 100 mg/mL.
- In a separate tube, dissolve EDC (1.5 molar equivalents relative to the PEG linker) and NHS or Sulfo-NHS (1.5 molar equivalents) in the Activation Buffer.
- Add the EDC/NHS solution to the dissolved PEG linker.
- Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
 The resulting activated Boc-NH-PEG1-CH2CH2-NHS ester is now ready for immediate use.
- Conjugation to Target Molecule:
 - Dissolve the amine-containing target molecule in the Conjugation Buffer.
 - Add the desired molar excess (typically 5 to 20-fold) of the freshly activated Boc-NH-PEG1-CH2CH2-NHS ester solution to the target molecule solution.[7] The final concentration of the organic solvent from the linker stock should not exceed 10% of the total reaction volume.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7]
 - (Optional) To quench the reaction, add the Quenching Buffer to a final concentration of 20 50 mM and incubate for 15-30 minutes.

Purification:

 Purify the resulting Boc-protected conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.[8][9][10][11] The choice of purification method will depend on the properties of the target molecule.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.



Materials:

- Purified Boc-protected PEG conjugate
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Ensure the purified Boc-protected conjugate is dry (lyophilized if necessary).
- Dissolve the conjugate in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Add TFA to a final concentration of 25-50% (v/v).[12] If the substrate is sensitive to acid, a
 lower concentration of TFA may be used, or alternative deprotection methods can be
 considered.
- (Optional) Add TIS (1-5 equivalents) as a scavenger to prevent side reactions if the substrate contains sensitive functional groups.
- Stir the reaction at room temperature for 30 minutes to 2 hours.[12] The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).
- Redissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the two-stage conjugation process. Note that optimal conditions may vary depending on the specific target molecule and should be determined empirically.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling

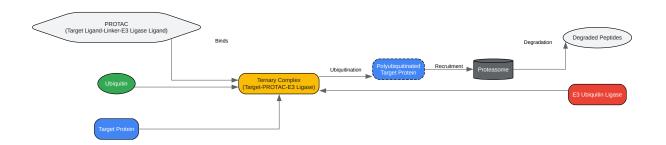
Parameter	Value	Notes
Activation Reagents	EDC (1.5 eq.), NHS or Sulfo- NHS (1.5 eq.)	Molar equivalents relative to Boc-NH-PEG1-CH2COOH.
Activation pH	4.5 - 6.0	Optimal for EDC/NHS chemistry.
Conjugation pH	7.2 - 8.5	Balances amine reactivity and NHS ester stability.[7]
Compatible Buffers	Phosphate, Bicarbonate, Borate, HEPES	Must be free of primary amines (e.g., Tris).[7]
Molar Excess of PEG-NHS	5 to 20-fold	Molar excess over the target molecule; requires optimization.[7]
Reaction Temperature	Room Temperature (coupling)	Can be performed at 4°C to minimize hydrolysis of the NHS ester.
Reaction Time (coupling)	1 - 4 hours	Dependent on the reactivity of the target molecule.

Table 2: Representative Conditions for Boc Deprotection



Parameter	Value	Notes
Deprotection Reagent	Trifluoroacetic Acid (TFA)	A strong acid commonly used for Boc removal.[13]
Solvent	Dichloromethane (DCM)	Anhydrous conditions are recommended.
TFA Concentration	25-50% (v/v) in DCM	Higher concentrations lead to faster deprotection.[12]
Reaction Temperature	Room Temperature (20-25 °C)	The reaction is typically fast at this temperature.[13]
Reaction Time	30 minutes - 2 hours	Monitor reaction for completion.[12]
Reported Yields	>80%	Yields are generally high but substrate-dependent.[12]

Visualizations PROTAC Mechanism of Action

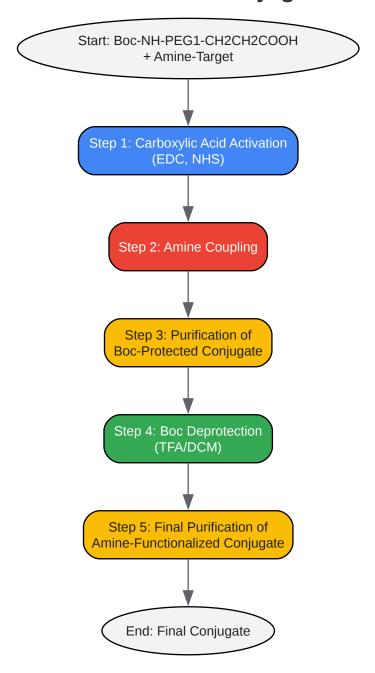


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Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Experimental Workflow for Bioconjugation



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Caption: A two-stage workflow for conjugation using **Boc-NH-PEG1-CH2CH2COOH**.



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